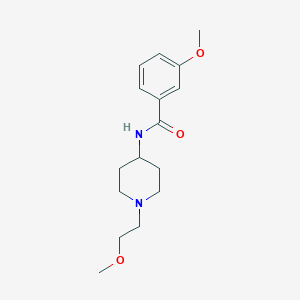

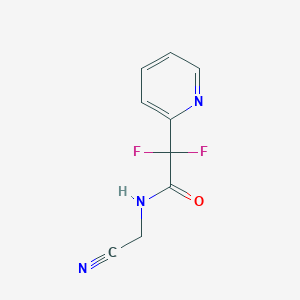

3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives is an important task of modern organic chemistry . Various methods have been developed over the years, including specific methods of pipiridine synthesis, functionalization, and their pharmacological application . Protodeboronation of pinacol boronic esters is one of the methods used in the synthesis of piperidine derivatives . This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” would be based on this basic piperidine structure, with additional functional groups attached as indicated by its name.Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule . These reactions can include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Novel Inhibitors of Presynaptic Choline Transporter

Research by Bollinger et al. (2015) explores the synthesis and structure-activity relationships (SAR) of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, including ML352, identified as potent and selective inhibitors of the choline transporter (CHT). These compounds, based on a drug-like scaffold, highlight the exploration of benzamide derivatives in modulating neurotransmitter levels, suggesting potential applications in neurological research and therapy Bollinger et al., 2015.

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

A study by Sonda et al. (2003) discusses the design and synthesis of benzamide derivatives acting as serotonin 4 (5-HT4) receptor agonists, demonstrating their potential to enhance gastrointestinal motility. The research focuses on structural modifications to improve bioavailability and pharmacological profiles, suggesting these compounds as candidates for treating gastrointestinal disorders Sonda et al., 2003.

Antimicrobial and Anti-inflammatory Agents

Abu-Hashem et al. (2020) synthesized novel benzodifuranyl and other derivatives showing significant anti-inflammatory and analgesic activities. Their work illustrates the potential of benzamide-based compounds in developing new therapeutic agents for inflammation and pain management Abu-Hashem et al., 2020.

Gastrointestinal Stimulants Derived from Piperidines

Van Daele et al. (1986) reported on the synthesis of cisapride, highlighting the pharmaceutical exploration of piperidine-based benzamides as gastrokinetic agents. This research underscores the potential of such compounds in enhancing digestive tract motility, offering insights into their therapeutic applications Van Daele et al., 1986.

Benzamide Derivatives as Dopamine Antagonists

Research into the neuroleptic potential of benzamide drugs by van de Waterbeemd and Testa (1983) provides a foundational understanding of how these compounds interact with dopamine receptors. Their theoretical conformational analysis of substituted benzamide drugs offers valuable insights into the design of drugs targeting the central nervous system van de Waterbeemd & Testa, 1983.

Wirkmechanismus

The mechanism of action of piperidine derivatives can vary widely, depending on their specific structure and the target they interact with. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Zukünftige Richtungen

The future directions in the research and development of piperidine derivatives like “3-methoxy-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . This could include further studies on their synthesis, functionalization, and pharmacological applications .

Eigenschaften

IUPAC Name |

3-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-11-10-18-8-6-14(7-9-18)17-16(19)13-4-3-5-15(12-13)21-2/h3-5,12,14H,6-11H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKKOWYWHBGREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2654255.png)

![5-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2654256.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl}propanamide](/img/structure/B2654261.png)

![(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2654266.png)

![2-hydroxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-4-carboxamide](/img/structure/B2654272.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2654274.png)